8-Phenyl-2-piperidin-1-yl-chromen-4-one
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Overview
Description
8-Phenyl-2-piperidin-1-yl-chromen-4-one is a synthetic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chromenone core with a phenyl group at the 8th position and a piperidinyl group at the 2nd position, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-2-piperidin-1-yl-chromen-4-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and acetophenone derivatives under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions. For instance, the chromenone intermediate can be reacted with piperidine in the presence of a suitable base like potassium carbonate.
Phenyl Group Addition: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions using phenyl halides or phenylboronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-2-piperidin-1-yl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromenone core to chromanol derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Phenyl-2-piperidin-1-yl-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
8-Phenyl-2-(piperazin-1-yl)-4H-chromen-4-one: Similar structure with a piperazinyl group instead of a piperidinyl group.
Piperidine-4-one derivatives: Compounds with a piperidine core and various substituents.
Uniqueness
8-Phenyl-2-piperidin-1-yl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromenone derivatives.
Properties
CAS No. |
154447-39-9 |
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Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
8-phenyl-2-piperidin-1-ylchromen-4-one |
InChI |
InChI=1S/C20H19NO2/c22-18-14-19(21-12-5-2-6-13-21)23-20-16(10-7-11-17(18)20)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
InChI Key |
OSJZAQVQDRSBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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